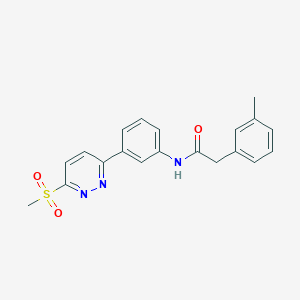

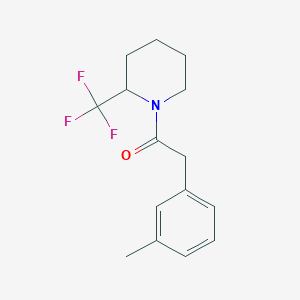

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are used in various fields such as medicine, agriculture, and materials science due to their diverse biological activities .

Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes . The reaction is promoted by iodine and proceeds under metal-free conditions .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles . This reaction is catalyzed by iodine and proceeds under metal-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiazoles, these properties can vary widely. For example, some benzothiazoles are solid at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis:

- The compound is involved in synthesis processes and structural investigations. For example, in a study by Al Mamari et al. (2019), a related compound with a benzothiazol structure was synthesized and characterized using spectroscopic methods. Such compounds, with bidentate directing groups, are potentially suitable for metal-catalyzed C-H bond functionalization reactions.

Electrochemical Studies:

- Benzoxazole compounds, which are structurally similar to the compound , have been studied for their electrochemical behaviors. Zeybek et al. (2009) investigated the electrochemical properties of N-(2-benzylbenzoxazol-5-yl)benzamide and related compounds, indicating the potential for quantitative determination of such compounds using electrochemical techniques (Zeybek et al., 2009).

Chemical Reactions and Interactions:

- Research by Nunno et al. (1970) shows the oxidation of compounds like 2,6-difluoroaniline to nitroso-compounds, highlighting the chemical reactivity and potential applications in various organic synthesis processes.

- Studies on the redox reaction of nitro-2,1,3-benzoxadiazol-4-yl (NBD) group, as investigated by Alakoskela and Kinnunen (2001), also indicate the relevance of similar compounds in understanding membrane dynamics and fluorescence properties in biological systems.

Molecular Dynamics and Electronic Properties:

- The electronic and vibrational properties of similar compounds have been studied using techniques like FTIR, Raman spectroscopy, and Density Functional Theory (DFT). For instance, Ünsalan et al. (2020) conducted a comprehensive study on benzothiazole derivatives, providing insights into their molecular structures and electronic behaviors.

Luminescence and Optical Applications:

- Lanthanide ate complexes with perfluorinated benzothiazole, as researched by Ilichev et al. (2019), demonstrate the potential of such compounds in NIR luminescence applications, relevant for laser technologies.

Membrane Asymmetry and Lipid Analyses:

- The application in analyzing phospholipid membrane asymmetry, as explored by McIntyre and Sleight (1991), shows the use of benzoxadiazol derivatives in biological membrane studies.

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-2-1-3-9(4-7)19(21)22/h1-6H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBVHHIVHUDGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)

![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)

![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)

![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2959830.png)

![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2959832.png)